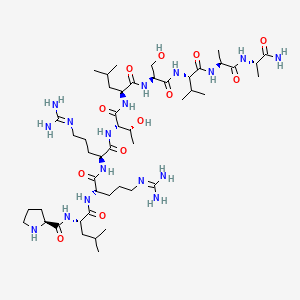

Calmodulin Dependent Protein Kinase Substrate Analog

Description

Properties

Molecular Formula |

C47H87N17O12 |

|---|---|

Molecular Weight |

1082.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C47H87N17O12/c1-22(2)19-31(60-38(69)28-13-10-16-53-28)41(72)59-29(14-11-17-54-46(49)50)39(70)58-30(15-12-18-55-47(51)52)40(71)64-35(27(9)66)45(76)61-32(20-23(3)4)42(73)62-33(21-65)43(74)63-34(24(5)6)44(75)57-26(8)37(68)56-25(7)36(48)67/h22-35,53,65-66H,10-21H2,1-9H3,(H2,48,67)(H,56,68)(H,57,75)(H,58,70)(H,59,72)(H,60,69)(H,61,76)(H,62,73)(H,63,74)(H,64,71)(H4,49,50,54)(H4,51,52,55)/t25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

MFDBJUOPYMTNEX-SOGCEIGASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Calmodulin-Dependent Protein Kinase Substrate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the world of calmodulin-dependent protein kinase (CaMK) substrate analogs. These powerful research tools are essential for dissecting the intricate signaling pathways governed by CaMKs, a family of protein kinases crucial for a vast array of cellular processes, from synaptic plasticity and memory formation to muscle contraction and gene regulation. This document provides a comprehensive overview of CaMK substrate analogs, their quantitative characteristics, detailed experimental protocols for their use, and a visual representation of the core signaling pathways involved.

Core Concepts: Understanding CaMK and its Substrate Analogs

Calmodulin-dependent protein kinases are a family of serine/threonine kinases that are activated by an increase in intracellular calcium levels. This activation is mediated by the calcium-binding protein calmodulin (CaM). When intracellular calcium rises, it binds to CaM, inducing a conformational change that allows the Ca2+/CaM complex to bind to and activate CaMKs.

CaMKs then phosphorylate a wide range of substrate proteins, thereby modulating their activity and downstream cellular functions. Substrate analogs are synthetic peptides that mimic the phosphorylation site of a natural CaMK substrate. These analogs can be categorized into two main types:

-

Phosphorylatable Substrates: These analogs contain a serine or threonine residue that can be phosphorylated by CaMK. They are invaluable for in vitro kinase assays to measure CaMK activity. Examples include Autocamtide-2 and Syntide-2.

-

Non-Phosphorylatable Inhibitors: These analogs are designed with a modification at the phosphorylation site (e.g., replacing the serine or threonine with an alanine) that prevents phosphorylation. They act as competitive inhibitors of CaMK, blocking the kinase from phosphorylating its natural substrates. A prime example is the Autocamtide-2-Related Inhibitory Peptide (AIP).

By using these analogs, researchers can precisely measure CaMK activity, identify new substrates, and investigate the physiological roles of CaMK in various cellular contexts.

Quantitative Data on CaMKII Substrate Analogs and Inhibitors

The following table summarizes key quantitative data for commonly used CaMKII substrate analogs and inhibitors. This information is critical for designing experiments and interpreting results.

| Compound | Type | Sequence | Km (µM) | Kd (nM) | IC50 (nM) | Notes |

| Autocamtide-2 | Substrate | KKALRRQETVDAL | 2 | - | - | Highly selective for CaMKII. Derived from the autophosphorylation site of the CaMKII alpha subunit. |

| Syntide-2 | Substrate | PLARTLSVAGLPGKK | 12 | - | - | Derived from the phosphorylation site 2 of glycogen synthase. Also a substrate for other kinases like PKC. |

| Autocamtide-2-Related Inhibitory Peptide (AIP) | Inhibitor | KKALRRQEAVDAL | - | - | 40 | A potent and specific competitive inhibitor of CaMKII. |

| GluN2B (peptide) | Substrate/Activator | - | - | 107 ± 47 | - | A peptide derived from the NMDA receptor subunit GluN2B. |

| CaMKIIN (peptide) | Inhibitor | - | - | 39 ± 24 | - | A peptide derived from the endogenous CaMKII inhibitor CaMKIIN. |

| Densin-180 (peptide) | Substrate | - | - | 585 ± 114 | - | A peptide derived from the synaptic scaffolding protein Densin-180. |

| Tiam1 (peptide) | Substrate/Activator | - | - | 1100 ± 100 | - | A peptide derived from the Rac1 guanine nucleotide exchange factor Tiam1. |

| GluA1 (peptide) | Substrate | - | >55000 | - | - | A peptide derived from the AMPA receptor subunit GluA1. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving CaMKII substrate analogs.

In Vitro CaMKII Kinase Activity Assay (Radioactive Method)

This protocol describes a classic method for measuring CaMKII activity using a phosphorylatable substrate analog and radiolabeled ATP.

Materials:

-

Purified active CaMKII enzyme

-

CaMKII substrate peptide (e.g., Autocamtide-2 or Syntide-2)

-

Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

Ca²⁺/Calmodulin solution (2 mM CaCl₂, 1 µM Calmodulin in Kinase Assay Buffer)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

ATP solution (10 mM)

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Kinase Assay Buffer

-

Ca²⁺/Calmodulin solution

-

CaMKII substrate peptide (to a final concentration equal to its Km)

-

Purified CaMKII enzyme

-

-

Initiate the reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to a final concentration of 100 µM. The final reaction volume is typically 25-50 µL.

-

Incubate: Incubate the reaction mixture at 30°C for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of the assay.

-

Stop the reaction: Terminate the reaction by adding an equal volume of 10% TCA.

-

Spot onto phosphocellulose paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the paper: Wash the P81 paper three times for 5 minutes each in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the paper: Dry the P81 paper completely using a heat lamp or oven.

-

Measure radioactivity: Place the dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate kinase activity: The amount of incorporated ³²P is proportional to the CaMKII activity.

In Vitro CaMKII Kinase Activity Assay (ELISA-based Method)

This protocol outlines a non-radioactive method for measuring CaMKII activity using a biotinylated substrate and a phospho-specific antibody.

Materials:

-

Purified active CaMKII enzyme

-

Biotinylated CaMKII substrate peptide (e.g., biotinylated Syntide-2)

-

Streptavidin-coated 96-well plate

-

Kinase Assay Buffer (as described above)

-

Ca²⁺/Calmodulin solution (as described above)

-

ATP solution (10 mM)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Phospho-specific primary antibody that recognizes the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coat the plate: Add the biotinylated CaMKII substrate peptide to the streptavidin-coated wells and incubate to allow binding. Wash the wells to remove unbound peptide.

-

Prepare the kinase reaction: In each well, add the Kinase Assay Buffer, Ca²⁺/Calmodulin solution, and the purified CaMKII enzyme.

-

Initiate the reaction: Start the phosphorylation reaction by adding ATP to a final concentration of 100 µM.

-

Incubate: Incubate the plate at 30°C for a specific time.

-

Stop the reaction and wash: Stop the reaction by adding a chelating agent like EDTA or by washing the wells with Wash Buffer.

-

Primary antibody incubation: Add the phospho-specific primary antibody to each well and incubate.

-

Wash: Wash the wells to remove unbound primary antibody.

-

Secondary antibody incubation: Add the HRP-conjugated secondary antibody to each well and incubate.

-

Wash: Wash the wells to remove unbound secondary antibody.

-

Develop and read: Add the TMB substrate solution and incubate until a blue color develops. Stop the reaction with the stop solution, which will turn the color yellow. Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the CaMKII activity.

CaMKII Binding Assay (Pull-down Method)

This protocol describes a method to assess the binding of proteins to CaMKII using a substrate analog as a competitor.

Materials:

-

Cell lysate or purified protein of interest

-

Purified, active CaMKII

-

CaMKII substrate analog (phosphorylatable or non-phosphorylatable)

-

Anti-CaMKII antibody

-

Protein A/G agarose beads

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)

-

Wash Buffer (e.g., Binding Buffer with lower detergent concentration)

-

SDS-PAGE loading buffer

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Prepare the lysate: Prepare a cell lysate containing the protein of interest.

-

Immunoprecipitate CaMKII: Incubate the cell lysate with an anti-CaMKII antibody, followed by the addition of Protein A/G agarose beads to pull down CaMKII and its interacting partners.

-

Wash the beads: Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

-

Competitive elution (optional): To determine if the interaction is mediated by the substrate-binding site, incubate the beads with a high concentration of a CaMKII substrate analog.

-

Elute the proteins: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze by Western blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the protein of interest to detect its interaction with CaMKII.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to CaMKII and its substrate analogs.

The Role of CaMKII Substrate Analogs in Kinase Assays: A Technical Guide

This guide provides an in-depth exploration of the function and application of Calcium/calmodulin-dependent protein kinase II (CaMKII) substrate analogs in kinase assays. Tailored for researchers, scientists, and professionals in drug development, this document details the core principles, experimental methodologies, and quantitative data associated with these critical research tools.

Introduction to CaMKII and the Imperative for Kinase Assays

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase essential for a vast array of cellular processes, most notably synaptic plasticity, which is the molecular basis for learning and memory.[1][2] CaMKII is a key Ca²⁺ sensor, translating upstream calcium signals into downstream phosphorylation events that modulate cellular function.[3] Given its central role, accurately measuring the enzymatic activity of CaMKII is crucial for dissecting its signaling pathways and for the development of therapeutic inhibitors.

Kinase assays serve this purpose, allowing for the quantification of CaMKII activity in various contexts, from purified enzyme preparations to complex cell and tissue extracts. At the heart of these assays are substrate analogs—specifically designed molecules that mimic the natural substrates of CaMKII.

The Core Function of CaMKII Substrate Analogs

CaMKII substrate analogs are indispensable tools that enable the precise monitoring of the kinase's catalytic activity.[1] They are typically synthetic peptides whose amino acid sequences are derived from known physiological substrates or the autophosphorylation site of CaMKII itself.[4] Their primary functions in a kinase assay are:

-

To Act as a Standardized Substrate: They provide a specific and reproducible target for the kinase, allowing for the direct measurement of phosphorylation. The rate of analog phosphorylation is proportional to CaMKII activity.[1]

-

To Facilitate Detection: Analogs are often modified with tags (e.g., biotin, fluorophores) or used in systems with phospho-specific antibodies, enabling straightforward quantification of the phosphorylation event through non-radioactive methods like ELISA or radioactive methods.

-

To Enable Kinetic Analysis and Inhibitor Screening: By measuring the phosphorylation of a substrate analog in the presence of varying concentrations of an inhibitor, one can determine key parameters like the IC50 value.[4] Similarly, binding affinities (Kd) of different substrates can be quantified.[2]

Quantitative Analysis of Substrate and Inhibitor Interactions

The choice of substrate analog can significantly influence assay results. Different analogs exhibit varying affinities for the CaMKII active site. Furthermore, these assays are the gold standard for quantifying the potency of inhibitors.

| Compound Type | Compound Name | Description | Quantitative Value | Assay Method |

| Substrate Analog | GluN2B Peptide | Peptide derived from the NMDA receptor subunit | Kd = 107 ± 47 nM | Isothermal Titration Calorimetry |

| Substrate Analog | CaMKIIN | Endogenous inhibitor peptide acting as a substrate | Kd = 39 ± 24 nM | Isothermal Titration Calorimetry |

| Substrate Analog | Densin-180 | Peptide from a scaffolding protein | Kd = 585 ± 114 nM | Isothermal Titration Calorimetry |

| Substrate Analog | Tiam1 | Peptide from a Rac1 GEF protein | Kd = 1.1 ± 0.1 µM | Isothermal Titration Calorimetry |

| Substrate Analog | Autocamtide-2 (AC-2) | A CaMKII-specific peptide substrate | - | HPLC-MS |

| Inhibitor | KN-93 | A known CaMKII inhibitor | IC50 = 399 ± 66 nM | HPLC-MS with AC-2 Substrate |

Table 1: Quantitative binding affinities (Kd) for various CaMKII peptide substrates and the inhibitory concentration (IC50) of a known inhibitor determined using a substrate analog-based assay. Data sourced from[2][4].

Key Experimental Protocols

A variety of assay formats are available, each utilizing a substrate analog. The choice of method often depends on the required throughput, sensitivity, and available equipment.

Protocol for a Radioactive Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate analog.[5]

Materials:

-

Purified CaMKII (e.g., 2.5 nM)

-

Substrate Peptide (e.g., 75 µM Syntide-2)

-

Assay Buffer: 50 mM PIPES pH 7.2, 0.1% BSA

-

Activators: 1 µM Calmodulin (CaM), 1 mM CaCl₂

-

Reaction Mix: 10 mM MgCl₂, 100 µM [γ-³²P]ATP

-

P81 Cation Exchange Chromatography Paper

-

Water for washes

Methodology:

-

Prepare a master mix containing assay buffer, activators, MgCl₂, and the substrate peptide.

-

Add CaMKII enzyme to the master mix.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 1-10 minutes) at 30°C.[5]

-

Stop the reaction by spotting the mixture onto P81 cation exchange paper. The positively charged paper binds the phosphorylated peptide substrate.[5]

-

Perform extensive washes with water to remove unincorporated [γ-³²P]ATP.[5]

-

Measure the amount of ³²P incorporated into the substrate bound to the paper using the Cherenkov counting method.[5]

Protocol for an ELISA-Based Kinase Assay

This non-isotopic method uses a phospho-specific antibody to detect the phosphorylation of a substrate analog immobilized on a microtiter plate.[6]

Materials:

-

Microtiter plate pre-coated with a CaMKII substrate analog (e.g., Syntide-2).[6]

-

Sample containing CaMKII (purified or from cell/tissue homogenates).

-

Kinase Buffer.

-

ATP and Mg²⁺.

-

Horseradish Peroxidase (HRP)-conjugated anti-phospho-substrate antibody (e.g., anti-phospho-Syntide-2).[6]

-

Chromogenic HRP substrate (e.g., TMB).

-

Stop Solution.

Methodology:

-

Add the sample containing CaMKII, diluted in Kinase Buffer, to the wells of the pre-coated plate.

-

Initiate the reaction by adding ATP and Mg²⁺.

-

Allow the phosphorylation reaction to proceed for a set time.

-

Wash the wells to remove the enzyme, ATP, and non-phosphorylated components.

-

Add the HRP-conjugated phospho-specific antibody to the wells and incubate to allow binding to the phosphorylated substrate.[6]

-

Wash away the unbound antibody.

-

Add the TMB substrate. The HRP enzyme will catalyze a color change.[6]

-

Add the Stop Solution and quantify the color intensity using a spectrophotometer. The signal is proportional to the amount of phosphorylated substrate, reflecting CaMKII activity.[6]

Protocol for an HPLC-MS Based Kinase Assay

This non-radioactive method provides precise quantification by directly measuring the conversion of the substrate analog to its phosphorylated product.[4]

Materials:

-

CaMKII-specific peptide substrate (e.g., Autocamtide-2, AC-2).[4]

-

CaMKII enzyme source.

-

Assay buffer and activators (Ca²⁺/CaM).

-

ATP and Mg²⁺.

-

Formic acid to stop the reaction and stabilize the peptides.[4]

-

HPLC-MS system.

Methodology:

-

Incubate the CaMKII enzyme with the AC-2 substrate in an assay mixture containing ATP and activators.

-

Stop the reaction at a specific time point by adding formic acid. This acidification also prevents the degradation of the peptide substrate and its phosphorylated product.[4]

-

Analyze the sample using an HPLC-MS method. An 8-minute method has been developed for this purpose.[4]

-

Quantify the amounts of both the substrate (AC-2) and the phosphorylated product (phosphoautocamtide-2, PAC-2).[4]

-

The CaMKII activity is determined from the rate of PAC-2 formation. This method is sensitive enough to determine inhibitor IC50 values.[4]

Signaling and Experimental Workflows

Visualizing the complex processes involved in CaMKII signaling and measurement is essential for a clear understanding.

The diagram above illustrates the activation sequence of a CaMKII monomer. In its basal state, the regulatory domain acts as a pseudosubstrate, inhibiting the catalytic domain.[7] Upon an influx of intracellular calcium, Ca²⁺ binds to Calmodulin (CaM), and this complex then binds to the CaMKII regulatory domain, releasing the autoinhibition and allowing for transient kinase activity.[3] This initial activation facilitates trans-autophosphorylation at Threonine 286 (T286), which confers sustained, Ca²⁺/CaM-independent activity.[8]

This workflow visualizes the key steps of the radioactive CaMKII assay.[5] The process is linear, beginning with the assembly of reaction components and culminating in the measurement of incorporated radioactivity, which directly correlates with enzyme activity.

This diagram outlines the sequential steps of the non-radioactive, ELISA-based assay.[6] The workflow is centered around the microtiter plate where the reaction and detection steps occur in succession, providing a high-throughput method for measuring CaMKII activity.

References

- 1. scbt.com [scbt.com]

- 2. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

Synthetic Peptide Substrates for Calmodulin Kinase II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic peptide substrates for Calmodulin Kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes, most notably synaptic plasticity and memory formation. This document delves into the design, characterization, and application of these valuable research tools, offering detailed experimental protocols and a summary of key kinetic data to aid in their effective utilization in academic and industrial research settings.

Introduction to CaMKII and its Substrates

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional enzyme that translates intracellular calcium signals into downstream cellular events.[1][2][3] Its activation is a multi-step process initiated by the binding of calcium-bound calmodulin (Ca²⁺/CaM), which relieves autoinhibition and exposes the catalytic domain.[1][2][3] This initial activation can be sustained through autophosphorylation, rendering the kinase autonomously active even after intracellular calcium levels have returned to baseline.[4]

Synthetic peptide substrates are short, custom-synthesized peptides that mimic the phosphorylation sites of natural CaMKII substrates. They are indispensable tools for studying CaMKII activity, dissecting its signaling pathways, and for high-throughput screening of potential inhibitors or activators.[5] The design of these peptides often incorporates a consensus sequence recognized by CaMKII, typically featuring a basic residue at the -3 or -5 position relative to the phosphorylation site (serine or threonine).

Quantitative Data on Common CaMKII Peptide Substrates

The selection of an appropriate peptide substrate is critical for the accurate measurement of CaMKII activity. The following table summarizes the kinetic parameters for several widely used synthetic peptide substrates. These parameters, including the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic rate constant (kcat), provide valuable insights into the efficiency and affinity of CaMKII for these substrates.

| Peptide Substrate | Sequence | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Notes |

| Autocamtide-2 | KKALRRQEAVDAL | ~15-25 | ~6.0 | Not widely reported | A highly specific and commonly used substrate.[4] |

| Syntide-2 | PLARTLSVAGLPGKK | ~7-21 | ~9.8 | Not widely reported | A widely used substrate for CaMKII and PKC.[6] |

| CaMKII Substrate Peptide (from Glycogen Synthase) | PLSRTLSVSS-NH2 | ~7500 | Not widely reported | Not widely reported | Derived from glycogen synthase, a natural substrate.[3] |

| GluN2B (1289-1310) | KAQKKNRNKLRRQHSYDTFVDL | Kd = 0.107 ± 0.047 | Not applicable (binding affinity) | Not applicable | A peptide from the NMDA receptor subunit GluN2B, which also acts as a CaMKII anchoring protein.[7] |

| Densin-180 (797-818) | [Sequence not readily available] | Kd = 0.585 ± 0.114 | Not applicable (binding affinity) | Not applicable | A peptide from a postsynaptic density protein.[7] |

| Tiam1 (1541-1559) | [Sequence not readily available] | Kd = 1.1 ± 0.1 | Not applicable (binding affinity) | Not applicable | A peptide from a Rho GEF involved in neuronal morphology.[7] |

Note: Kinetic parameters can vary depending on the specific CaMKII isoform, assay conditions (e.g., ATP concentration, temperature, pH), and the presence of regulatory molecules. The data presented here are compiled from various sources and should be considered as representative values.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. This section provides step-by-step methodologies for key experiments involving CaMKII and its synthetic peptide substrates.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a generic CaMKII peptide substrate using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely adopted method for solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Syringe reaction vessel with a frit

-

Shaker/rocker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To confirm complete coupling, a ninhydrin test can be performed.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the cleaved peptide from the resin.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Radioactive Kinase Assay (Filter Binding Assay)

This is a classic and highly sensitive method for measuring kinase activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a peptide substrate.

Materials:

-

Purified CaMKII enzyme

-

Synthetic peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 2 µM Calmodulin)

-

ATP solution (non-radioactive)

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

Acetone

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare Reaction Mix: Prepare a master mix containing the kinase reaction buffer, peptide substrate, and any inhibitors or activators being tested.

-

Initiate Reaction: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to the reaction mix, followed by the addition of the CaMKII enzyme. The final ATP concentration should be at or near the Km for ATP for CaMKII.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a labeled square of P81 phosphocellulose paper.

-

Washing:

-

Immediately place the P81 paper squares in a beaker containing 75 mM phosphoric acid.

-

Wash the papers three to four times with gentle stirring in fresh phosphoric acid for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to facilitate drying.

-

-

Drying: Air-dry the P81 paper squares completely.

-

Quantification: Place each dried paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

Non-Radioactive Kinase Assay (HPLC-Based)

This method offers a non-radioactive alternative for quantifying CaMKII activity by separating and quantifying the phosphorylated and unphosphorylated peptide substrate using High-Performance Liquid Chromatography (HPLC).[8]

Materials:

-

Purified CaMKII enzyme

-

Synthetic peptide substrate (e.g., Autocamtide-2)

-

Kinase reaction buffer (as above)

-

ATP solution (non-radioactive)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)

Procedure:

-

Reaction Setup: Prepare and initiate the kinase reaction as described in the radioactive assay protocol (steps 1 and 2), but using only non-radioactive ATP.

-

Incubation: Incubate the reaction at 30°C for the desired time.

-

Quench Reaction: Stop the reaction by adding an equal volume of quenching solution (e.g., 10% formic acid).

-

HPLC Analysis:

-

Inject a defined volume of the quenched reaction mixture onto the C18 column.

-

Separate the phosphorylated and unphosphorylated peptides using a gradient of mobile phase B (e.g., 5-95% acetonitrile over 10-15 minutes).

-

Monitor the elution of the peptides by UV absorbance at 214 nm or by mass spectrometry.

-

-

Quantification: Determine the amount of phosphorylated product by integrating the peak area of the phosphorylated peptide and comparing it to a standard curve of the known phosphorylated peptide. The kinase activity can then be calculated based on the amount of product formed over time.

Mandatory Visualizations

CaMKII Activation and Substrate Phosphorylation Pathway

Caption: CaMKII activation by Ca²⁺/CaM and subsequent autophosphorylation.

Experimental Workflow for CaMKII Kinase Assay

Caption: General workflow for in vitro CaMKII kinase assays.

Logical Relationships in Peptide Substrate Design

Caption: Logical considerations for designing effective CaMKII peptide substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

- 4. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Dance of Activation and Phosphorylation: A Technical Guide to CaMKII Substrate Modification

For Researchers, Scientists, and Drug Development Professionals

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals into a vast array of cellular responses. Its involvement in synaptic plasticity, memory formation, and cardiac function has made it a significant target for research and therapeutic development. This in-depth technical guide provides a comprehensive overview of the core mechanism of CaMKII substrate phosphorylation, from its initial activation to the catalytic transfer of phosphate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

The Holoenzyme: A Platform for Complex Regulation

CaMKII exists as a large holoenzyme complex, typically composed of 12 subunits arranged in two stacked hexameric rings.[1][2] Each subunit possesses a catalytic domain, a regulatory domain, a variable linker, and an association domain that mediates the assembly of the holoenzyme.[3] This multimeric structure is fundamental to its complex regulation and function, facilitating cooperative activation and intermolecular autophosphorylation.

A Tightly Regulated Awakening: The Activation of CaMKII

In its basal state, CaMKII is maintained in an inactive conformation through an autoinhibitory mechanism. The regulatory domain of each subunit acts as a pseudosubstrate, binding to the catalytic domain and blocking its access to substrates.[3] The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentration.

The Calcium/Calmodulin Trigger

Rising intracellular calcium levels lead to the binding of Ca2+ to calmodulin (CaM), a ubiquitous calcium-binding protein. The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, inducing a conformational change that displaces the autoinhibitory segment from the catalytic site.[4] This initial activation allows the kinase to phosphorylate substrates.

The Molecular Memory: Autophosphorylation at Threonine 286

A key feature of CaMKII activation is its ability to undergo autophosphorylation. Upon activation by Ca2+/CaM, adjacent subunits within the holoenzyme can phosphorylate each other in trans at a critical threonine residue, T286 (in the alpha isoform).[5] This autophosphorylation event has two profound consequences:

-

Calcium-Independent Activity: Phosphorylation at T286 prevents the rebinding of the autoinhibitory domain to the catalytic site, even after calcium levels have returned to baseline and Ca2+/CaM has dissociated. This renders the kinase autonomously active.[5]

-

Calmodulin Trapping: pT286 significantly increases the affinity of CaMKII for CaM, effectively "trapping" the calmodulin molecule. This prolongs the active state of the kinase.[5]

This sustained, calcium-independent activity is considered a molecular memory of the initial calcium signal and is crucial for downstream signaling events.

The Act of Phosphorylation: Substrate Recognition and Catalysis

Once activated, CaMKII phosphorylates a wide range of substrate proteins on serine or threonine residues. The consensus recognition sequence for CaMKII substrates is generally considered to be R-X-X-S/T, where R is an arginine residue at the -3 position relative to the phosphorylation site (S/T).[6] However, interactions outside this core motif also contribute to substrate specificity and binding affinity.

The catalytic process involves the transfer of the gamma-phosphate from ATP to the hydroxyl group of the serine or threonine residue on the substrate. The binding of both ATP and the substrate to the catalytic domain is required for this phosphotransfer reaction to occur.

Quantitative Insights into CaMKII Function

The following tables summarize key quantitative data regarding the binding affinities and kinetic parameters of CaMKII.

Table 1: Binding Affinities of CaMKII for Calmodulin and Substrate Peptides

| Interacting Molecule | Method | Dissociation Constant (Kd) | Reference(s) |

| Calmodulin (CaM) | ITC | 0.17 ± 0.06 nM (Intermediate Peptide) | [4] |

| Calmodulin (CaM) | ITC | 0.07 ± 0.04 pM (Long Peptide, Trapped State) | [4] |

| GluN2B Peptide | ITC | 107 ± 47 nM | [6] |

| CaMKIIN Peptide | ITC | 39 ± 24 nM | [6] |

| Densin-180 Peptide | ITC | 585 ± 114 nM | [6] |

| Tiam1 Peptide | ITC | 1.1 ± 0.1 µM | [6] |

| GluA1 Peptide | ITC | >55 µM | [6] |

Table 2: Kinetic Parameters of CaMKII for Peptide Substrates

| Substrate | Km | kcat (Turnover Number) | Reference(s) |

| Syntide-2 | Competitive Inhibition observed with GluN2B | Vmax comparable to control | [6] |

| CaMKII Autophosphorylation | k1 = 6 s⁻¹, k2 = 7 s⁻¹ | Not explicitly stated | [7] |

Visualizing the CaMKII Activation Pathway

The following diagram, generated using the DOT language, illustrates the signaling pathway of CaMKII activation and substrate phosphorylation.

Caption: The CaMKII signaling cascade from calcium influx to substrate phosphorylation.

Experimental Protocols for Studying CaMKII Activity

The following section provides detailed methodologies for key experiments used to investigate CaMKII function.

In Vitro CaMKII Kinase Assay (Radiolabeled)

This assay directly measures the enzymatic activity of CaMKII by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Purified CaMKII enzyme

-

CaMKII substrate (e.g., syntide-2 peptide or a protein substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 2 µM Calmodulin, 1 mM DTT)

-

ATP solution (unlabeled)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mixture on ice, containing the kinase buffer, CaMKII substrate, and purified CaMKII enzyme.

-

Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction tube.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding the stopping solution.

-

Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash the papers with acetone and let them dry.

-

Place the dry P81 papers in scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per mg of enzyme).

Western Blotting for CaMKII Autophosphorylation

This method is used to detect the phosphorylation state of CaMKII, particularly at the T286 site, as an indicator of its activation.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CaMKII (pT286) and anti-total-CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates in a lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pT286-CaMKII overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII.

Co-immunoprecipitation of CaMKII and Substrates

This technique is used to determine if CaMKII physically interacts with a putative substrate in a cellular context.

Materials:

-

Cell lysates

-

Antibody against CaMKII or the substrate of interest

-

Protein A/G agarose or magnetic beads

-

Immunoprecipitation (IP) buffer

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (either anti-CaMKII or anti-substrate) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both CaMKII and the putative interacting substrate. The presence of both proteins in the eluate indicates an interaction.

Conclusion

The mechanism of CaMKII substrate phosphorylation is a highly regulated and dynamic process that is central to its function as a key signaling molecule. From its intricate activation by calcium and calmodulin to the critical role of autophosphorylation in establishing a molecular memory, each step is finely tuned to ensure a precise cellular response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the complexities of CaMKII signaling and its implications in health and disease. Understanding these core mechanisms is essential for the development of novel therapeutic strategies that target CaMKII-mediated pathways.

References

- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Stability of a Stochastic CaMKII Switch: Dependence on the Number of Enzyme Molecules and Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Stability of a Stochastic CaMKII Switch: Dependence on the Number of Enzyme Molecules and Protein Turnover | PLOS Biology [journals.plos.org]

An In-depth Technical Guide to Discovering Novel Calmodulin Kinase Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies employed in the identification and validation of novel substrates for Calmodulin Kinases (CaMKs). It is designed to serve as a technical resource, offering detailed experimental protocols, data interpretation strategies, and visual workflows to aid in the design and execution of substrate discovery projects.

Introduction: The Calmodulin Kinase Family

Calcium (Ca²⁺) is a ubiquitous second messenger that modulates a vast array of physiological processes.[1] Many of these signals are decoded and transmitted by the protein calmodulin (CaM).[2] When intracellular Ca²⁺ levels rise, Ca²⁺ binds to CaM, inducing a conformational change that enables it to interact with and activate numerous target proteins, including the family of Serine/Threonine protein kinases known as Calmodulin Kinases (CaMKs).[2][3]

The CaMK family includes both dedicated kinases with single known substrates (e.g., myosin light chain kinase) and multifunctional kinases like CaMKI, CaMKII, and CaMKIV, which can phosphorylate a broad range of downstream targets.[1] These kinases are central to processes such as neuronal plasticity, gene expression, and metabolic regulation.[3][4] The activation of multifunctional CaMKs often involves an initial binding of Ca²⁺/CaM, which disrupts an autoinhibitory domain, thereby unmasking the catalytic site.[1][3] Given their critical roles in cellular signaling, the dysregulation of CaMK activity is implicated in numerous diseases, making them important targets for drug discovery. Identifying their direct substrates is paramount to understanding their function and for the development of targeted therapeutics.

Core Strategies for Novel Substrate Discovery

The identification of direct kinase substrates is a challenging endeavor due to the transient nature of kinase-substrate interactions and the complexity of cellular signaling networks. A multi-faceted approach, combining in vitro, in vivo, and in silico methods, is often the most effective strategy.

Proteomic and Biochemical Approaches

These methods utilize the physical interaction between the kinase and its substrate to identify novel targets.

-

Affinity Purification-Mass Spectrometry (AP-MS): This technique identifies proteins that interact with the CaMK of interest in a cellular context.[5][6] A tagged version of the CaMK (the "bait") is expressed in cells, and protein complexes containing the bait are isolated via affinity purification.[7] The interacting proteins (the "prey"), which may include substrates, scaffolding proteins, and regulatory units, are then identified by mass spectrometry (MS).[8] While powerful for mapping interaction networks, AP-MS does not directly confirm phosphorylation.

-

Proximity-Dependent Labeling (e.g., BioID): This method overcomes the challenge of capturing weak or transient interactions.[9] The CaMK is fused to a promiscuous biotin ligase (BirA*), which, upon addition of biotin, labels proteins within a close proximity (~10 nm).[9][10] These biotinylated proteins are then purified and identified by MS. This approach provides a snapshot of the kinase's microenvironment, enriching for potential substrates.[11]

-

Quantitative Phosphoproteomics: This is a powerful discovery tool that measures changes in protein phosphorylation across the entire proteome in response to altered CaMK activity.[12][13] By comparing the phosphoproteome under conditions of high versus low kinase activity, one can identify phosphorylation events that are dependent on the CaMK.[14] Perturbations can be achieved through:

In Vitro Validation and Screening

These methods directly test the ability of a CaMK to phosphorylate a protein or peptide.

-

In Vitro Kinase Assay: This is the gold standard for confirming direct phosphorylation.[16] A purified, active CaMK is incubated with a putative substrate in the presence of ATP, often radioactively labeled ([γ-³²P]ATP).[17][18] Phosphorylation is then detected by autoradiography or other methods. This assay can be performed with purified proteins or with complex cell lysates to identify novel substrates.[19][20]

-

Peptide and Protein Microarrays: These high-throughput platforms allow for the simultaneous screening of thousands of potential substrates.[16] A library of peptides or proteins is arrayed on a solid support and incubated with the active CaMK and [γ-³²P]ATP.[21] Positive "hits" indicate sequences that can be phosphorylated by the kinase in vitro and can reveal its consensus phosphorylation motif.

Computational and Bioinformatic Approaches

In silico methods are invaluable for prioritizing candidates from large-scale experiments and for generating new hypotheses.

-

Kinase Substrate Motif Analysis: CaMKs, like other kinases, often recognize and phosphorylate short, linear sequence motifs on their substrates.[22] For example, a study using CRISPR-Cas9 and phosphoproteomics identified the CaMK2D target motif as -(R/K)-X-X-p(S/T)-X-(D/E).[14][23] Databases like PhosphoSitePlus contain curated information on known phosphorylation sites that can be used to identify or refine these motifs.[22]

-

Predictive Software and Machine Learning: Numerous computational tools have been developed to predict kinase-substrate relationships.[22][24] Tools such as GPS 6.0, NetPhos, and KinasePhos use algorithms trained on known phosphorylation data to predict potential phosphorylation sites within a protein sequence.[22][25] More advanced network-based models like LinkPhinder use knowledge graphs to predict interactions with higher accuracy.[26]

Data Presentation: Comparison of Substrate Discovery Methods

The following table summarizes the primary experimental approaches for identifying novel CaMK substrates, highlighting their advantages, limitations, and the type of quantitative data they generate.

| Method | Principle | Advantages | Limitations | Quantitative Data Output |

| Affinity Purification-MS (AP-MS) | Isolation of a tagged kinase and its interacting partners from cell lysates for MS identification.[7] | Identifies in vivo interaction partners in a physiological context; high-throughput.[5] | May miss transient interactions; identifies complex members, not just direct substrates; potential for false positives from overexpression.[7] | Spectral counts (label-free), reporter ion intensities (e.g., TMT, iTRAQ) for relative protein abundance in the complex. |

| Proximity-Dependent Labeling (BioID) | A kinase-fused promiscuous biotin ligase labels proximal proteins in vivo, which are then identified by MS.[10] | Captures transient and weak interactions; provides spatial context of the kinase.[9] | Labeling radius is ~10 nm, so not all labeled proteins are direct interactors; requires expression of a fusion protein.[10] | Spectral counts or reporter ion intensities to determine enrichment of biotinylated proteins over control experiments. |

| Quantitative Phosphoproteomics | Compares global phosphorylation profiles between two cell states (e.g., kinase-active vs. kinase-inhibited/knockout).[12][15] | Unbiased, proteome-wide discovery of kinase-dependent phosphorylation events in vivo.[13] | Does not distinguish between direct and indirect downstream effects of the kinase.[13] | Ratios of phosphopeptide intensities between conditions, indicating up- or down-regulation of specific phosphorylation sites. |

| In Vitro Kinase Assay | Purified kinase, substrate, and [γ-³²P]ATP are combined to directly measure phosphate incorporation.[17] | Gold standard for confirming a direct kinase-substrate relationship; highly sensitive.[17][21] | In vitro conditions may not reflect in vivo regulation, localization, or substrate availability.[21] | Densitometry of autoradiograms or scintillation counting to quantify the amount of incorporated radiolabel. |

| Protein/Peptide Microarrays | High-throughput in vitro kinase assays performed on thousands of immobilized peptides or proteins.[16] | Allows for rapid screening of vast substrate libraries; helps define kinase consensus motifs. | Prone to false positives as proteins are not in their native conformation; lacks physiological context.[16] | Signal intensity (radioactivity, fluorescence) for each spot, indicating the degree of phosphorylation. |

| Computational Prediction | Algorithms scan protein sequences for consensus motifs or use machine learning to predict phosphorylation sites.[22][26] | Rapid, inexpensive, and can be applied to entire proteomes; useful for hypothesis generation. | Predictions require experimental validation; accuracy varies between different tools and kinase families. | A probability or confidence score for each predicted kinase-substrate pair or phosphorylation site. |

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental frameworks for CaMK substrate discovery.

Caption: The Calmodulin Kinase (CaMK) signaling cascade.

Caption: A comprehensive workflow for CaMK substrate discovery.

Caption: Experimental workflow for Affinity Purification-MS (AP-MS).

Caption: Workflow combining BioID with phosphoproteomics.

Experimental Protocols

The following sections provide generalized protocols for key experiments. Researchers should optimize conditions based on the specific CaMK, cell type, and available equipment.

Protocol: In Vitro Kinase Assay (Radiolabeled)

This protocol is designed to determine if a purified protein is a direct substrate of a CaMK.

Materials:

-

Purified, active CaMK

-

Purified candidate substrate protein

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 mM CaCl₂, 1 µM Calmodulin)

-

[γ-³²P]ATP (10 µCi/µL)

-

Cold ATP stock (10 mM)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels, electrophoresis, and autoradiography equipment

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Buffer

-

1-5 µg of candidate substrate protein

-

~50-200 ng of active CaMK

-

ddH₂O to a final volume of 24 µL.

-

-

Prepare ATP Mix: Dilute [γ-³²P]ATP with cold ATP to achieve a final concentration of 100 µM in the reaction with appropriate specific activity.

-

Initiate Reaction: Add 1 µL of the ATP mix to the reaction tube. Mix gently by flicking the tube.

-

Incubation: Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically.[21]

-

Stop Reaction: Terminate the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[27]

-

Analyze Results:

-

Separate the reaction products on an SDS-PAGE gel.

-

Stain the gel with Coomassie Blue to visualize total protein loading.

-

Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P. A band corresponding to the molecular weight of the substrate indicates direct phosphorylation.

-

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the general steps for identifying CaMK interaction partners.

Materials:

-

Cells stably or transiently expressing a tagged (e.g., FLAG, HA, GFP) CaMK.

-

Control cells (untransfected or expressing the tag alone).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Affinity resin (e.g., anti-FLAG M2 affinity gel).

-

Elution Buffer (e.g., 3xFLAG peptide solution or low pH buffer like 0.1 M glycine, pH 2.5).

-

Mass spectrometry-grade reagents for protein digestion and analysis.

Procedure:

-

Cell Culture and Lysis: Grow cells to ~80-90% confluency. Harvest and lyse the cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

-

Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Affinity Capture: Add the pre-equilibrated affinity resin to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow the tagged CaMK and its binding partners to bind to the resin.

-

Washing: Pellet the resin by gentle centrifugation and discard the supernatant. Wash the resin 3-5 times with ice-cold Lysis Buffer or a modified wash buffer to remove non-specifically bound proteins.[7]

-

Elution: Elute the bound protein complexes from the resin using a competitive peptide or a low-pH buffer. Neutralize immediately if using a low-pH elution.

-

Sample Preparation for MS:

-

Precipitate the eluted proteins (e.g., with TCA) or proceed directly to in-solution digestion.

-

Reduce disulfide bonds (DTT), alkylate cysteine residues (iodoacetamide), and digest proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28]

-

Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS/MS spectra. Compare the identified proteins from the CaMK pull-down to the control pull-down to identify specific interaction partners.

Protocol: Proximity-Dependent Biotinylation (BioID)

This protocol describes the identification of proteins in the vicinity of a CaMK.

Materials:

-

Cells expressing a CaMK fused to a promiscuous biotin ligase (e.g., BirA*).

-

Control cells (e.g., expressing BirA* alone).

-

Cell culture medium supplemented with 50 µM Biotin.

-

RIPA Lysis Buffer (denaturing) supplemented with protease and phosphatase inhibitors.

-

Streptavidin-coated magnetic beads.

-

Mass spectrometry-grade reagents.

Procedure:

-

Biotin Labeling: Induce expression of the BirA*-CaMK fusion protein. Add biotin to the cell culture medium and incubate for 18-24 hours to allow for biotinylation of proximal proteins.[9]

-

Cell Lysis: Wash cells with PBS and lyse in denaturing RIPA buffer to disrupt protein-protein interactions while preserving the covalent biotin marks.

-

Affinity Purification: Clarify the lysate by centrifugation. Incubate the supernatant with streptavidin beads for several hours at 4°C to capture biotinylated proteins.

-

Washing: Vigorously wash the beads with multiple buffers of increasing stringency to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in an appropriate buffer and digest the captured proteins with trypsin overnight.

-

LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS.

-

Data Analysis: Identify and quantify the proteins. True proximal proteins should be significantly enriched in the BirA-CaMK sample compared to the BirA-only control.[11]

Protocol: Quantitative Phosphoproteomics Workflow

This protocol provides a framework for identifying CaMK-dependent phosphorylation sites.

Materials:

-

Two sets of cell populations for comparison (e.g., Wild-Type vs. CaMK-KO, or Vehicle vs. CaMK-Inhibitor treated).

-

Lysis Buffer containing 8 M Urea to denature proteins and inactivate endogenous proteases/phosphatases.

-

Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin).

-

Phosphopeptide enrichment kit/reagents (e.g., Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC)).

-

Tandem Mass Tag (TMT) reagents for multiplexed quantification (optional).

Procedure:

-

Sample Preparation: Treat or harvest the two cell populations. Lyse cells immediately in 8 M urea buffer.

-

Protein Digestion: Quantify protein concentration. Reduce, alkylate, and digest the proteomes with trypsin.

-

Isobaric Labeling (Optional): Label the peptide samples from each condition with different TMT reagents according to the manufacturer's protocol. Combine the labeled samples.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using TiO₂ or IMAC beads. This step is critical as phosphopeptides are typically low in abundance.[13]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptide fraction by LC-MS/MS. The mass spectrometer should be configured to acquire both MS/MS scans (for peptide identification) and MS³ scans (for TMT reporter ion quantification, if used).[15]

-

Data Analysis:

-

Use specialized software to identify phosphopeptides and localize the phosphorylation sites.

-

Quantify the relative abundance of each phosphopeptide between the different conditions.

-

Filter for phosphosites that show a significant and consistent change in abundance upon perturbation of CaMK activity. These are your high-confidence, CaMK-dependent phosphorylation sites.[14]

-

References

- 1. Analysis of CaM-kinase Signaling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calmodulin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 8. Frontiers | Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions [frontiersin.org]

- 9. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]

- 10. Identification of Endogenous Kinase Substrates by Proximity Labeling Combined with Kinase Perturbation and Phosphorylation Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phosphoproteomics study based on in vivo inhibition reveals sites of calmodulin-dependent protein kinase II regulation in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Computational protein kinase substrate identification - Omics tutorials [omicstutorials.com]

- 26. researchgate.net [researchgate.net]

- 27. In vitro kinase assay [protocols.io]

- 28. Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the CaMKII Substrate Recognition Motif

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals into a wide array of cellular responses. Its involvement in fundamental processes such as synaptic plasticity, memory formation, and gene expression underscores its significance as a therapeutic target.[1][2] A thorough understanding of how CaMKII recognizes and phosphorylates its substrates is paramount for the development of specific and effective modulators of its activity. This technical guide provides a comprehensive overview of the CaMKII substrate recognition motif, detailing the consensus sequence, the structural basis of interaction, and quantitative binding and kinetic data. Furthermore, it supplies detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows.

The CaMKII Substrate Recognition Motif: From Consensus to Specificity

The ability of CaMKII to phosphorylate a diverse range of substrates is governed by a specific amino acid sequence surrounding the target serine or threonine residue.

Core Consensus Sequence

The minimal consensus sequence for CaMKII phosphorylation was initially identified as R-X-X-S/T , where 'R' is an arginine residue at the -3 position relative to the phosphorylation site (S/T), and 'X' can be any amino acid.[1][3] This arginine residue is a critical determinant for substrate recognition, providing a key electrostatic interaction with the kinase's catalytic domain.

Expanded Consensus Sequence and Key Determinants

More recent structural and biochemical studies have revealed a more extensive and nuanced recognition motif, expanding the consensus to R/K-X-X-ϕ-X-R/K-X-X-S/T-ϕ .[1] In this expanded motif:

-

-3 Position (Arginine/Lysine): A basic residue, preferably arginine, at this position is a primary determinant of high-affinity binding. It forms an electrostatic interaction with glutamic acid residues (E96 and E99) in the CaMKII catalytic domain.[1][3]

-

Hydrophobic Residues (ϕ): The presence of hydrophobic residues at positions -5 and +1 is crucial for optimal binding. A conserved leucine residue at the -5 position often binds to a hydrophobic pocket on the kinase domain.[3]

-

Phospho-acceptor Site (Serine/Threonine): CaMKII phosphorylates both serine and threonine residues.

Quantitative Analysis of CaMKII-Substrate Interactions

The affinity of CaMKII for its substrates can vary significantly, influencing the efficiency and specificity of signal transduction. The following tables summarize key quantitative data for the interaction of CaMKII with various peptide substrates and binding partners.

Table 1: Binding Affinities of CaMKII Substrates and Interactors

| Interactor | Peptide Sequence | Method | Kd (Dissociation Constant) | Reference |

| GluN2B (1289-1310) | H-QKKNRNKLRRQHSYDTFVDL-OH | ITC | 107 ± 47 nM | [1] |

| GluN2B (1289-1310) | H-QKKNRNKLRRQHSYDTFVDL-OH | FP | 1.3 ± 0.05 µM | [3][4] |

| CaMKIIN | H-MLRRRKRLLYKLHQRWTRL-OH | ITC | 39 ± 24 nM | [1] |

| CaMKIINtide (37-58) | H-MLRRRKRLLYKLHQRWTRL-OH | FP | 2.9 ± 0.23 µM | [3] |

| Densin-180 (797-818) | H-LGRRLQRIEPPQFRYSH-OH | ITC | 585 ± 114 nM | [1] |

| Densin-180 (797-818) | H-LGRRLQRIEPPQFRYSH-OH | FP | 3.4 ± 0.22 µM | [3] |

| Tiam1 (1541-1559) | H-RRKLKRLFSINSQWE-OH | ITC | 1.1 ± 0.1 µM | [1] |

| Tiam1 (1541-1559) | H-RRKLKRLFSINSQWE-OH | FP | 4.5 ± 0.43 µM | [3] |

| GluA1 (818-837) | H-SGYGGLPPREAPVTIS-OH | ITC | >55 µM | [1] |

| GluA1 (818-837) | H-SGYGGLPPREAPVTIS-OH | FP | >50 µM | [3] |

ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization

Table 2: Kinetic Parameters of CaMKII Substrate Phosphorylation

| Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Conditions | Reference |

| Syntide-2 | 5-10 µM | Not specified | 10 mM MgCl2, 100 µM ATP | Generic Kinase Assay Protocol |

| Autocamtide-2 | 6-12 µM | Not specified | 10 mM MgCl2, 100 µM ATP | Generic Kinase Assay Protocol |

| Microtubule-associated protein 2 (MAP2) | 0.4 µM | Not specified | Steady-state kinetics | [5] |

Note: Specific Vmax values are often dependent on enzyme concentration and specific activity, and are therefore not always reported in a standardized manner.

Signaling Pathways Involving CaMKII

CaMKII is a central node in numerous signaling pathways. The following diagrams, rendered in DOT language, illustrate key examples.

CaMKII Activation and Autophosphorylation

Caption: CaMKII activation by calcium/calmodulin and subsequent autophosphorylation.

CaMKII-Mediated AMPA Receptor Trafficking in Long-Term Potentiation (LTP)

Caption: Role of CaMKII in AMPA receptor trafficking during LTP.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying CaMKII-substrate interactions.

In Vitro CaMKII Kinase Assay (Radioactive)

This protocol describes a method for measuring the phosphorylation of a substrate peptide by CaMKII using radiolabeled ATP.

Materials:

-

Purified active CaMKII

-

Substrate peptide (e.g., Syntide-2 or Autocamtide-2)

-

Kinase reaction buffer (50 mM PIPES pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 1 µM Calmodulin, 0.1% BSA)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture by combining the kinase reaction buffer, substrate peptide (to a final concentration of ~50-100 µM), and purified CaMKII (to a final concentration of ~5-10 nM).

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and allow the papers to dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified CaMKII catalytic domain

-

Synthetic substrate peptide

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Isothermal titration calorimeter

Procedure:

-

Thoroughly dialyze both the CaMKII protein and the peptide against the same buffer to minimize heats of dilution.

-

Determine the accurate concentrations of the protein and peptide solutions.

-

Load the CaMKII solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the peptide solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat changes.

-

As a control, perform an identical titration of the peptide into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[6][7][8][9]

Experimental Workflow for Peptide Library Screening

Caption: Workflow for identifying the CaMKII consensus motif using a peptide library.

Conclusion

A detailed understanding of the CaMKII substrate recognition motif is fundamental for dissecting its complex role in cellular signaling and for the rational design of therapeutic interventions. This guide has provided a comprehensive overview of the current knowledge, including the refined consensus sequence, quantitative binding and kinetic data, and detailed experimental methodologies. The visualization of key signaling pathways and experimental workflows further aids in conceptualizing the intricate processes governed by CaMKII. As research continues to unravel the subtleties of CaMKII regulation and substrate specificity, the information presented here will serve as a valuable resource for scientists and drug developers working to modulate the activity of this critical kinase for therapeutic benefit.

References

- 1. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Calmodulin-dependent protein kinase II. Kinetic studies on the interaction with substrates and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamics of calmodulin trapping by Ca2+/calmodulin-dependent protein kinase II: subpicomolar Kd determined using competition titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 9. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FRET-based CaMKII Activity Sensors

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Förster Resonance Energy Transfer (FRET)-based biosensors for monitoring the activity of Calcium/calmodulin-dependent protein kinase II (CaMKII). It details the fundamental principles, sensor design, quantitative characteristics, and a step-by-step guide to experimental protocols and data analysis, designed to be a practical resource for laboratory use.

Core Concepts: CaMKII and FRET

CaMKII: A Master Regulator in Neuronal Signaling

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that acts as a critical decoder of intracellular calcium (Ca²⁺) signals. Particularly abundant in the brain, CaMKII is a key player in synaptic plasticity, the molecular basis of learning and memory. Its activation is triggered by the binding of Ca²⁺/calmodulin (CaM), which disrupts an autoinhibitory interaction and exposes the catalytic domain. A hallmark of CaMKII is its ability to autophosphorylate at Threonine 286, leading to prolonged, Ca²⁺-independent activity that is crucial for sustained downstream signaling.

FRET: A Nanoscale Ruler for Molecular Dynamics

Förster Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance (typically 1-10 nm) and orientation between the two fluorophores. This property makes FRET an ideal tool for monitoring dynamic molecular events in living cells, such as protein conformational changes and protein-protein interactions, with high spatiotemporal resolution.

Design and Mechanism of FRET-based CaMKII Sensors

Genetically encoded FRET-based CaMKII sensors are engineered proteins that convert the conformational changes associated with CaMKII activation into a measurable optical signal. These sensors typically consist of a CaMKIIα subunit or a CaMKII substrate peptide, flanked by a FRET pair of fluorescent proteins, most commonly Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor.

The operational principle hinges on a change in the distance or orientation between the donor and acceptor fluorophores upon CaMKII activation. This change directly modulates FRET efficiency, which can be quantified by measuring the ratio of acceptor to donor fluorescence intensity.

DOT Diagram: General Mechanism of a FRET-based CaMKII Sensor

Caption: Conformational change in a FRET sensor upon CaMKII activation.

Quantitative Comparison of Key CaMKII FRET Sensors

Several FRET-based CaMKII sensors have been developed, each with distinct characteristics. The choice of sensor depends on the specific experimental requirements, such as the desired dynamic range and sensitivity to CaM.

| Sensor | FRET Pair (Donor/Acceptor) | Principle of Operation | Dynamic Range (ΔR/R) | Apparent Kd for CaM |